ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
Overview
Description
ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C18H18N2O4S2 . This compound is known for its unique structure, which includes a benzodiazole ring and a sulfonyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple stepsThe final step involves the esterification of the compound to form the ethyl acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzodiazole ring can also interact with nucleic acids, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-3-OXOPIPERAZIN-2-YL]ACETATE: Similar structure but with a piperazine ring instead of a benzodiazole ring.
1-METHYL-4-{[2-(4-METHYLBENZENESULFONYL)SULFANYL]ETHYL}SULFANYLSULFONYL}BENZENE: Contains a similar sulfonyl group but with a different overall structure.
Uniqueness
ETHYL 2-{[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE is unique due to its combination of a benzodiazole ring and a sulfonyl group. This unique structure imparts specific chemical properties that make it valuable in various research applications .
Properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-17(21)12-25-18-19-15-6-4-5-7-16(15)20(18)26(22,23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKWSUSOIQWCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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